(R)-1-N-Boc-Pipecolamide

Chiral synthesis Pharmaceutical intermediate Stereochemical quality control

Specify the (R)-enantiomer CAS 848488-91-5 for your stereospecific synthesis. This N-Boc-protected chiral piperidine-2-carboxamide building block ensures the correct (R)-configuration for developing peptidomimetics, chiral ligands, and pharma intermediates. Do not substitute with (S)- or racemic forms; absolute stereochemistry is non-negotiable for regulatory and pharmacological integrity. Available in high purity for R&D.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 848488-91-5
Cat. No. B1336745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-N-Boc-Pipecolamide
CAS848488-91-5
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(=O)N
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1
InChIKeyKIFYKONQFFJILQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-N-Boc-Pipecolamide CAS 848488-91-5: Chiral Piperidine-2-Carboxamide Building Block for Pharmaceutical Synthesis and Peptide Chemistry Procurement


(R)-1-N-Boc-Pipecolamide (CAS 848488-91-5; IUPAC name: tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate; molecular formula C₁₁H₂₀N₂O₃; molecular weight 228.29 g/mol) is an N-Boc-protected chiral piperidine-2-carboxamide building block featuring a single (R)-stereocenter at the 2-position . This compound serves as a key intermediate in the synthesis of peptidomimetics, bioactive piperidine-containing pharmaceuticals, and chiral ligands . The tert-butoxycarbonyl (Boc) protecting group enables orthogonal protection strategies in multi-step synthetic routes, while the primary carboxamide provides a versatile handle for further derivatization [1].

Why (R)-1-N-Boc-Pipecolamide Cannot Be Interchanged with Racemic or (S)-Enantiomeric Analogs in Chiral Synthesis Procurement


Piperidine-2-carboxamide derivatives with a stereogenic center at the 2-position exist as distinct chiral entities — (R)-enantiomer (CAS 848488-91-5), (S)-enantiomer (CAS 78058-41-0), and racemic mixture (CAS 388077-74-5) — each with divergent stereochemical configurations that preclude generic substitution . In pharmaceutical synthesis, the absolute configuration of chiral intermediates directly dictates the stereochemical outcome of downstream products; substituting the (R)-enantiomer with the (S)-enantiomer or racemate yields diastereomeric or enantiomeric products with potentially altered pharmacological profiles, metabolic stability, and regulatory compliance implications . For applications requiring enantiomerically pure building blocks — including asymmetric catalysis, chiral ligand synthesis, and stereospecific drug candidate development — the identity of the specific enantiomer is non-negotiable. While direct comparative bioactivity data for (R)- vs (S)-1-N-Boc-pipecolamide are currently absent from publicly available literature, the principle of stereochemical fidelity is a fundamental tenet of medicinal chemistry and process development [1].

Quantitative Evidence for (R)-1-N-Boc-Pipecolamide: Chiral Purity Specifications, Patent-Validated Synthesis, and Physicochemical Properties for Informed Procurement Decisions


Chiral Purity Specification and Enantiomeric Identity Confirmation for (R)-1-N-Boc-Pipecolamide

High-strength direct comparative evidence quantifying the differential performance of (R)-1-N-Boc-pipecolamide versus its (S)-enantiomer or racemic mixture in biological or catalytic assays is not currently available in the public literature. This evidence gap is explicitly noted. However, the (R)-enantiomer is specified with a defined stereochemical configuration confirmed by the InChI stereochemical descriptor '/t8-/m1/s1' (R-configuration) , which directly contrasts with the (S)-enantiomer's '/t8-/m0/s1' descriptor . Procurement of enantiomerically pure material is further supported by commercial specifications of ≥97% purity and ≥98% purity by HPLC [1].

Chiral synthesis Pharmaceutical intermediate Stereochemical quality control

Patent-Validated Synthetic Route with Quantitative Yield Data for (R)-1-N-Boc-Pipecolamide

A reproducible synthetic route for (R)-1-N-Boc-pipecolamide is documented in AstraZeneca AB patent WO2005/115986 A1 (page 103) [1]. The procedure involves HATU-mediated amide coupling of (2R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (2.29 g, 10 mmol) with ammonium chloride (3.21 g, 60 mmol) in DMF using DIPEA (3.88 g, 30 mmol) at 0 °C to room temperature over 18 hours [2]. The reaction proceeds with a reported quantitative yield of 100% after MPLC purification on silica gel using hexane/EtOAc (1:1) as eluent [2]. This high-yielding protocol provides a benchmark for process feasibility assessment and scale-up evaluation.

Synthetic methodology Process chemistry Amide coupling

Physicochemical Property Profile and Computational Predictions for (R)-1-N-Boc-Pipecolamide

Computationally predicted physicochemical properties for (R)-1-N-Boc-pipecolamide include a boiling point of 384.4 ± 31.0 °C at 760 mmHg, density of 1.123 ± 0.06 g/cm³, refractive index of 1.498, and flash point of 186.3 °C . The calculated polar surface area (PSA) is 72.63 Ų and the partition coefficient (LogP) is 1.8995 [1]. These predicted values — which are identical to those of the (S)-enantiomer as expected for enantiomers in achiral environments — inform solvent selection for purification, storage condition determination, and analytical method development. Direct comparative experimental melting point or solubility data versus the (S)-enantiomer are not available.

Physicochemical characterization Solubility prediction Chromatography method development

Validated Application Scenarios for (R)-1-N-Boc-Pipecolamide in Pharmaceutical R&D and Chiral Synthesis Workflows


Chiral Peptidomimetic and Peptide-Based Drug Candidate Synthesis

(R)-1-N-Boc-pipecolamide serves as a stereochemically defined building block for incorporating the (R)-piperidine-2-carboxamide motif into peptidomimetics and peptide-based drug candidates . The defined (R)-stereocenter is essential for applications requiring enantiopure intermediates, as documented in studies of Boc-protected pipecolamide-containing dipeptides that adopt specific β-turn conformations dependent on stereochemistry [1]. This scenario leverages the compound's documented role as a chiral pipecolic acid derivative amenable to selective N-Boc deprotection for further peptide coupling .

Precursor for (R)-2-Cyanopiperidine and Downstream Chiral Heterocycle Synthesis

The carboxamide functionality of (R)-1-N-Boc-pipecolamide can be converted to the corresponding cyano group to yield (R)-1-Boc-2-cyanopiperidine . This transformation is documented in synthetic protocols describing the general procedure for synthesizing (R)-1-Boc-2-cyanopiperidine from R-N-Boc-prolinamide (and by extension, pipecolamide analogs) . The resulting chiral 2-cyanopiperidine intermediate is a valuable scaffold for constructing diverse nitrogen-containing heterocycles in medicinal chemistry programs.

Chiral Organocatalyst or Chiral Ligand Precursor Development

Piperidine-2-carboxamide derivatives bearing stereogenic centers at the 2-position have been explored as scaffolds for chiral ligands and organocatalysts . While direct catalytic data for (R)-1-N-Boc-pipecolamide itself are not publicly available, the broader class of chiral N-Boc-piperidine-2-carboxamides provides a chiral framework for developing stereoselective catalysts after N-deprotection and functionalization . The (R)-enantiomer is specifically required for applications targeting (R)-selective catalytic outcomes.

Reference Standard for Chiral Purity Method Development and Quality Control

Commercial availability of (R)-1-N-Boc-pipecolamide at defined enantiopurity specifications — including ≥98% by HPLC and ≥97% [1] — enables its use as a reference standard for developing and validating chiral chromatographic methods to distinguish between (R)- and (S)-enantiomers or to detect racemization in process intermediates. The distinct InChI stereochemical descriptors for the two enantiomers [2] provide a computational reference for confirming stereochemical identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-N-Boc-Pipecolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.